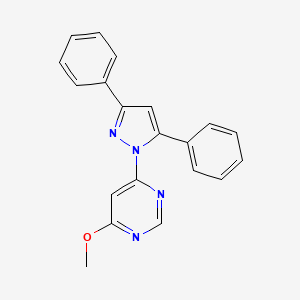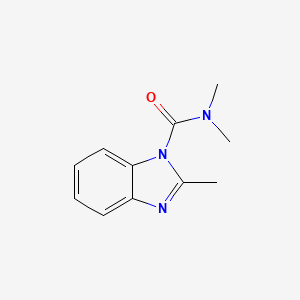![molecular formula C16H17N3O5 B5617642 6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves intricate reactions that aim to construct the pyrrolopyrimidine core efficiently. For instance, the synthesis of related compounds has been achieved through reactions involving dimethylformamide solvates, showcasing the formation of planar fused-ring systems and intricate hydrogen bonding patterns (Low et al., 2004). These methodologies underscore the synthetic challenges and strategies in building complex heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by their planar fused-ring systems and hydrogen bonding, which play a crucial role in their stability and reactivity. The paired N-H...O hydrogen bonds, for example, link molecules into centrosymmetric dimers, further linked into chains by single C-H...π(arene) hydrogen bonds (Low et al., 2004). This structural arrangement highlights the importance of non-covalent interactions in determining the molecular architecture of such compounds.
Chemical Reactions and Properties
Pyrrolopyrimidines exhibit a range of chemical reactions stemming from their rich electronic structure. They undergo electrophilic substitution reactions at specific positions on the pyrrole ring, demonstrating their reactivity towards halogenation, aminomethylation, acylation, and azo coupling (Tsupak et al., 1994). These reactions are pivotal for further functionalization and exploitation of pyrrolopyrimidine derivatives in various chemical contexts.
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, such as their crystalline structure and solubility, are significantly influenced by their molecular architecture. For example, the crystallization behavior and solvate formation of certain pyrrolopyrimidine compounds reveal insights into their interaction with solvents and the resulting implications on their physical state (Low et al., 2004).
Chemical Properties Analysis
Pyrrolopyrimidines' chemical properties, such as their reactivity and stability, are intricately related to their structural features. The presence of dimethylformamide solvates in their crystalline form indicates their potential reactivity and the role of solvent interactions in their chemical behavior (Low et al., 2004). Furthermore, their reaction with various chemical reagents underscores the versatility and richness of their chemistry, making them a fascinating subject of study for synthetic and medicinal chemistry.
作用機序
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-18-13-12(15(21)19(2)16(18)22)17-11(14(13)20)9-7-8(23-3)5-6-10(9)24-4/h5-7,17,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXWZBLDIEHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=C2O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5617569.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5617580.png)
![N-[4-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5617587.png)
![N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5617597.png)

![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)
![(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617633.png)
![(3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5617646.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5617652.png)
![1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5617654.png)
